molecular formula C17H26N2O B4847928 1-Butan-2-yl-3-(4-phenylcyclohexyl)urea

1-Butan-2-yl-3-(4-phenylcyclohexyl)urea

Cat. No.: B4847928
M. Wt: 274.4 g/mol
InChI Key: MWAPBGKFLWXZKR-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(4-phenylcyclohexyl)urea is a urea derivative characterized by a sec-butyl (butan-2-yl) group and a 4-phenylcyclohexyl substituent. The urea core (-NH-C(=O)-NH-) serves as a hydrogen-bonding scaffold, while the bulky 4-phenylcyclohexyl group confers significant lipophilicity and steric bulk.

Properties

IUPAC Name

1-butan-2-yl-3-(4-phenylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-13(2)18-17(20)19-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAPBGKFLWXZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-(4-phenylcyclohexyl)urea typically involves the reaction of butan-2-amine with 4-phenylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction is typically performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(4-phenylcyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The urea group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-Butan-2-yl-3-(4-phenylcyclohexyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(4-phenylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The target compound’s 4-phenylcyclohexyl group distinguishes it from simpler aryl-substituted ureas. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Features Reference
1-Butan-2-yl-3-(4-phenylcyclohexyl)urea sec-Butyl 4-Phenylcyclohexyl ~330 (estimated) High lipophilicity, steric bulk, potential CNS activity due to lipid solubility
1-sec-Butyl-3-(4-chlorophenyl)urea sec-Butyl 4-Chlorophenyl 226.704 Planar aromatic ring, chlorine enhances dipole interactions; lower molecular weight improves solubility
1-Benzyl-3-(2,6-diisopropylphenyl)-1-(4-phenylcyclohexyl)urea Benzyl, 2,6-diisopropylphenyl 4-Phenylcyclohexyl 468.67 Extreme steric hindrance; potential for selective enzyme inhibition due to branched substituents
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea 3-Chloro-4-methylphenyl 4-Hydroxy-2-methylbutan-2-yl 270.76 Hydroxy group enhances aqueous solubility; balanced H-bond capacity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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